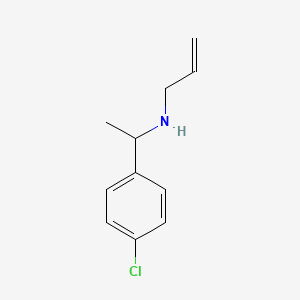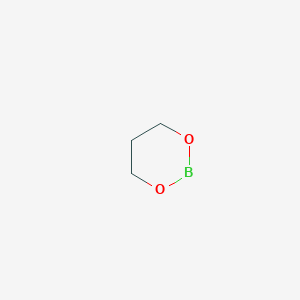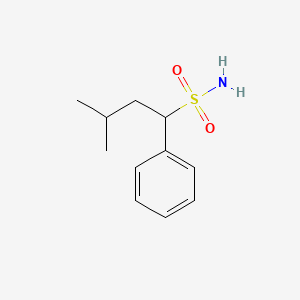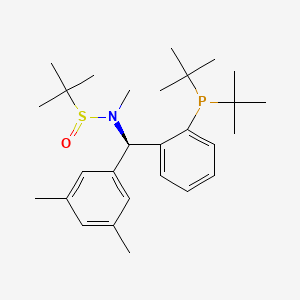![molecular formula C12H15N3 B15328584 [3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine: is a heterocyclic compound featuring a pyrazole ring substituted with a 2,5-dimethylphenyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine typically involves the condensation of 2,5-dimethylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The methanamine group can be introduced through reductive amination of the resulting pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation under controlled conditions. The use of catalysts, solvents, and specific reaction temperatures and pressures are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated, alkylated, and aminated derivatives.
Applications De Recherche Scientifique
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine: can be compared with other pyrazole derivatives, such as:
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]methanamine: Similar structure but with a chloro substituent, which may alter its reactivity and biological activity.
[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]methanamine: Differing in the position of the methyl groups, affecting its steric and electronic properties.
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]ethanamine: Variation in the length of the alkyl chain, influencing its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C12H15N3/c1-8-3-4-9(2)11(5-8)12-6-10(7-13)14-15-12/h3-6H,7,13H2,1-2H3,(H,14,15) |
Clé InChI |
FFWPUSXZQVPZOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


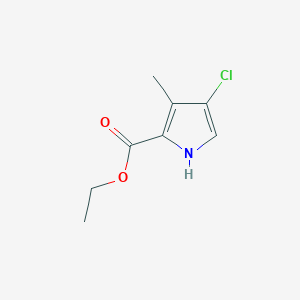
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)
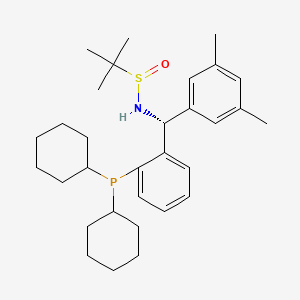
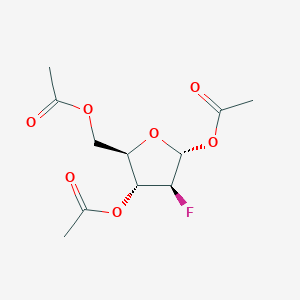
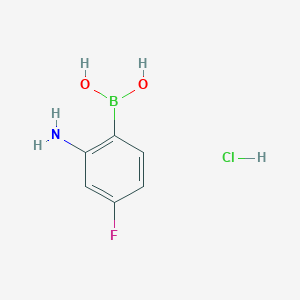

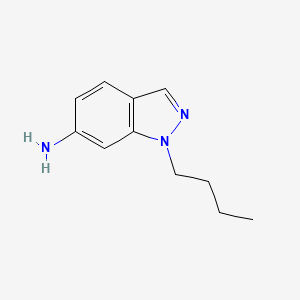
![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
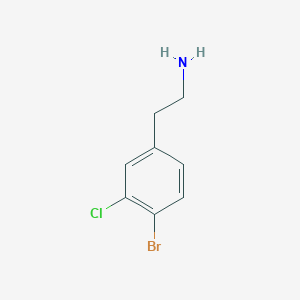
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)
